(5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the specific compound , the synthetic route might involve the following steps:
Formation of Thiosemicarbazone: Reacting 3-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.
Cyclization: The thiosemicarbazone intermediate is then reacted with quinoxalin-5-ylmethylidene and an α-haloketone under basic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of such compounds would typically involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the thioxo group, converting it to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinones are studied for their potential as catalysts in organic reactions.
Material Science: These compounds can be used in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Thiazolidinones have shown promise as antimicrobial agents against various bacterial and fungal strains.
Anticancer Activity: Some thiazolidinones have been investigated for their potential to inhibit cancer cell growth.
Medicine
Drug Development: The compound could be a lead molecule for the development of new therapeutic agents targeting specific diseases.
Industry
Agriculture: Thiazolidinones might be used in the development of new agrochemicals for pest control.
Mechanism of Action
The mechanism of action of thiazolidinones typically involves interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets would depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds are structurally similar but contain a dione group instead of a thioxo group.
Thiazoles: Another class of sulfur-containing heterocycles with different biological activities.
Uniqueness
The unique combination of the thiazolidinone ring with the quinoxalin-5-ylmethylidene and 3-methoxyphenyl groups might confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
For detailed and specific information, consulting scientific literature and databases would be necessary
Properties
Molecular Formula |
C19H13N3O2S2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H13N3O2S2/c1-24-14-6-3-5-13(11-14)22-18(23)16(26-19(22)25)10-12-4-2-7-15-17(12)21-9-8-20-15/h2-11H,1H3/b16-10- |
InChI Key |
HQILAPMUUAOFKE-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S |
Origin of Product |
United States |
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